Hypofluorous acid can be classified as a weak acid and is part of the broader group of hypohalous acids, which includes other halogenated acids like hypochlorous acid. It is primarily generated through chemical reactions involving fluorine or its compounds.
Hypofluorous acid has a simple molecular structure consisting of one hydrogen atom, one oxygen atom, and one fluorine atom. Its structural representation can be denoted as:
Hypofluorous acid participates in various chemical reactions, primarily as an oxidizing agent. Some notable reactions include:
The mechanism by which hypofluorous acid acts as an oxidizing agent involves the transfer of oxygen atoms from the hypofluorous acid molecule to the substrate being oxidized. This process typically results in the formation of hydrofluoric acid and other oxidation products.
Hypofluorous acid has several applications in scientific research and industrial processes:
Hypofluorous acid (HOF) exhibits distinctive structural features arising from the unique electronegativity relationships between hydrogen, oxygen, and fluorine. The oxygen atom in HOF displays a formal oxidation state of 0, a phenomenon unparalleled in other oxoacids where oxygen typically assumes a -2 oxidation state. This results from fluorine's higher electronegativity (3.98 Pauling scale) withdrawing electron density from oxygen, while hydrogen donates electrons to oxygen. Consequently, oxygen simultaneously gains electrons from hydrogen and loses electrons to fluorine, establishing an electronic configuration that fundamentally differs from other hypohalous acids [1] [9] [10].
Experimental studies reveal significant conformational differences between gaseous and solid HOF. Gas-phase electron diffraction and microwave spectroscopy identify a bent molecular geometry (H–O–F) with a bond angle of 97.2° ± 0.5°. The O–F bond length measures 1.442 Å, while the O–H bond length is 0.964 Å, indicating covalent bonding with partial ionic character [1] [6].
In contrast, X-ray crystallography of solid HOF (below -117°C) demonstrates a widening of the bond angle to 101°. This structural alteration arises from intermolecular forces within the crystalline lattice. The solid-state framework also exhibits significantly longer O–F (1.442 Å) and O–H (0.964 Å) bonds compared to the gas phase, reflecting lattice constraints and hydrogen bonding effects [1] [9].
Table 1: Comparative Structural Parameters of HOF
Parameter | Gas Phase | Solid State |
---|---|---|
H–O–F bond angle | 97.2° | 101° |
O–F bond length | 1.442 Å | 1.442 Å |
O–H bond length | 0.964 Å | 0.964 Å |
Primary stabilization | Molecular isolation | O–H···O chains |
The crystalline architecture of HOF consists of linear chains stabilized by directional O–H···O hydrogen bonds. These intermolecular interactions form between the hydroxyl hydrogen of one molecule and the oxygen atom of an adjacent molecule, with an H···O distance of 1.72 Å and an O–H···O angle of approximately 170°. The fluorine atoms remain uninvolved in hydrogen bonding, positioned peripherally to the chains. This arrangement creates a supramolecular structure where individual HOF molecules are linked into extended one-dimensional networks, explaining the compound's stability in the solid state despite its explosive nature at higher temperatures [1] [9] [10].
Advanced computational methods, including coupled-cluster singles doubles with perturbative triples [CCSD(T)] and density functional theory (DFT), have been employed to elucidate HOF's bonding dynamics and spectral properties. Benchmark studies reveal that global hybrid functionals (e.g., B3LYP) and range-separated hybrids (e.g., ωB97X) accurately reproduce experimental bond parameters and harmonic vibrational frequencies. Computational analyses predict the O–F stretching frequency at approximately 880 cm⁻¹ and O–H stretching at 3570 cm⁻¹, consistent with matrix-isolation infrared spectroscopy. These models further indicate substantial electron density transfer from oxygen to fluorine, quantified by natural bond orbital (NBO) charges of +0.52 (H), -0.14 (O), and -0.38 (F), confirming the exceptional polarization of the O–F bond [4] [10].
HOF exhibits extreme thermal lability, decomposing explosively above 0°C according to second-order kinetics:$$ \ce{2HOF -> 2HF + O2} $$This exothermic process (ΔH ≈ -106 kJ/mol) is catalyzed by trace water, which facilitates proton transfer pathways. Decomposition initiates at -117°C (melting point) and accelerates rapidly, with a half-life of approximately 30 minutes at -10°C. The compound can be stabilized as a pale yellow liquid between -117°C and 0°C, but irreversible decomposition dominates at higher temperatures. The reaction mechanism involves radical intermediates, with theoretical studies suggesting homolytic O–F bond cleavage as the rate-determining step [1] [9].
Despite its nominal classification as an acid, HOF undergoes rapid hydrolysis in aqueous media rather than dissociation. Its solubility in water is transient, with immediate decomposition to hydrogen fluoride and oxygen:$$ \ce{HOF + H2O -> HF + H2O2} $$This reaction proceeds within milliseconds at 25°C, precluding conventional acid-base studies. However, HOF demonstrates remarkable stability in anhydrous polar aprotic solvents. Most notably, acetonitrile solutions (generated in situ by passing F₂ over ice-acetonitrile mixtures at -40°C) exhibit sufficient stability for synthetic applications. This formulation, termed Rozen's reagent, enables oxygen-transfer reactions while mitigating decomposition pathways. In acetonitrile, HOF remains reactive for several hours at -20°C, serving as an electrophilic oxygenation agent for organic substrates [1] [4].
Precision calorimetry and computational thermochemistry establish the standard enthalpy of formation (ΔfH°) for gaseous HOF at -87.28 ± 0.19 kJ/mol (298.15 K). This value, validated through Active Thermochemical Tables (ATcT) analysis, reflects the compound's metastability relative to decomposition products (ΔfH° HF: -273 kJ/mol; O₂: 0 kJ/mol). The enthalpy arises predominantly from the weak O–F bond (bond dissociation energy ≈ 46 kcal/mol) and the strained bond angle [6].
Acid dissociation constant (pKₐ) measurements, though challenging due to rapid decomposition, indicate a value of approximately 4.5 for the equilibrium:$$ \ce{HOF <=> H+ + OF-} $$This places HOF as a stronger acid than hypochlorous acid (HOCl, pKₐ 7.5) but weaker than trifluoroacetic acid (pKₐ 0.2). The conjugate base (hypofluorite ion, OF⁻) exhibits negligible stability in solution but forms isolable salts with large cations like Li⁺ [1] [9].
Table 2: Thermodynamic Parameters of Hypofluorous Acid
Property | Value | Conditions |
---|---|---|
ΔfH°(g) | -87.28 ± 0.19 kJ/mol | 298.15 K |
pKₐ | ≈4.5 | Aqueous estimate |
O–F bond dissociation energy | ≈192 kJ/mol (46 kcal/mol) | Gas phase |
Decomposition enthalpy | ≈ -106 kJ/mol | 2HOF → 2HF + O₂ |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7